1,3,6,8-Naphthalenetetrol
Description
1,3,6,8-Tetrahydroxynaphthalene has been reported in Glarea lozoyensis, Nodulisporium, and other organisms with data available.
intermediate in polyketide biosynthesis
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,3,6,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKHWMDTMUUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331478 | |
| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18512-30-6 | |
| Record name | 1,3,6,8-Naphthalenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18512-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,6,8-Tetrahydroxynaphthalene (THN) for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Polyketide Intermediate
1,3,6,8-Tetrahydroxynaphthalene (THN), a symmetrical polyketide, stands as a pivotal intermediate in the biosynthesis of a diverse array of natural products. From the ubiquitous dihydroxynaphthalene (DHN)-melanins that confer protection and virulence to numerous fungi, to a range of bioactive meroterpenoids, the structural scaffold of THN is a fundamental building block in nature's chemical arsenal. For researchers, scientists, and drug development professionals, a comprehensive understanding of THN's structure, synthesis, and biological relevance is paramount for harnessing its potential. This guide provides a detailed technical overview of THN, from its core physicochemical properties to its enzymatic synthesis and analytical characterization, offering insights into its significance and potential applications in the scientific and pharmaceutical realms.
Core Molecular Structure and Physicochemical Properties
1,3,6,8-Tetrahydroxynaphthalene (THN), with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , is a naphthol derivative characterized by four hydroxyl groups symmetrically positioned on its naphthalene core.[1] This high degree of hydroxylation significantly influences its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 18512-30-6 | [1] |
| Relative Density | 1.638 g/cm³ | [1] |
| Solubility | Soluble in DMSO (120 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Note: Detailed experimental data on melting point, and comprehensive NMR and mass spectral fragmentation patterns are not consistently reported across publicly available literature and may require experimental determination for specific applications.
Biosynthesis: The Enzymatic Architecture of THN Formation
The biosynthesis of THN is a fascinating example of the elegant and efficient chemistry performed by polyketide synthases (PKSs). Both Type I and Type III PKSs are known to produce THN, primarily utilizing malonyl-CoA as the sole building block.[2][3]
The Role of Type III Polyketide Synthases (THNS)
In many bacteria, such as Streptomyces and Nocardia species, THN is synthesized by a Type III PKS known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS).[2][4] These enzymes are relatively small, homodimeric proteins that catalyze the iterative condensation of five malonyl-CoA molecules.[2] The process involves a series of decarboxylative condensations, followed by intramolecular cyclization and aromatization reactions to yield the final THN product.[2]
The catalytic cycle can be summarized as follows:
-
Initiation: A starter molecule of malonyl-CoA is loaded onto the enzyme's active site.
-
Elongation: Four successive rounds of decarboxylative condensation with extender malonyl-CoA units build a linear pentaketide intermediate.
-
Cyclization and Aromatization: The enzyme facilitates intramolecular aldol and Claisen condensations to form the bicyclic aromatic ring system of THN.
Key active site residues, including a catalytic cysteine, histidine, and asparagine, are highly conserved across different THNS enzymes and are crucial for the condensation and cyclization reactions.[2][4]
The Contribution of Fungal Iterative Type I Polyketide Synthases
In fungi, the synthesis of THN is often carried out by large, multifunctional iterative Type I PKSs.[3] A well-studied example is the PKS1 from Colletotrichum lagenarium.[3] Unlike the modular Type I PKSs, these iterative enzymes use a single set of catalytic domains repeatedly to construct the polyketide chain. In vitro studies have unequivocally demonstrated that these fungal PKSs can synthesize THN solely from malonyl-CoA, which serves as both the starter and extender unit.[3]
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The Enigmatic Precursor: A Technical Guide to the Discovery and Analysis of 1,3,6,8-Tetrahydroxynaphthalene in Fungi
Abstract
This technical guide provides an in-depth exploration of 1,3,6,8-tetrahydroxynaphthalene (THN), a pivotal polyketide intermediate in fungal biochemistry. Primarily known as a key precursor to dihydroxynaphthalene (DHN)-melanin, THN's discovery and the elucidation of its biosynthetic pathway have significant implications for research in mycology, drug development, and materials science. This document offers a comprehensive overview of THN's biosynthesis, chemical properties, and biological significance. It further provides detailed, field-proven methodologies for the cultivation of THN-producing fungi, as well as the extraction, purification, and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile fungal metabolite.
Introduction: The Significance of 1,3,6,8-Tetrahydroxynaphthalene
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the polyketides represent a diverse class of natural products with significant pharmaceutical and industrial applications.[1] 1,3,6,8-Tetrahydroxynaphthalene (THN) is a crucial aromatic polyketide that serves as a fundamental building block in the biosynthesis of DHN-melanin, a pigment that plays a critical role in fungal pathogenesis, stress tolerance, and survival.[2][3] The discovery of THN and the subsequent characterization of its biosynthetic pathway have opened new avenues for understanding fungal physiology and for the development of novel antifungal agents that target the melanin biosynthesis pathway. This guide will delve into the core scientific principles and practical methodologies associated with the study of THN in fungi.
The Biosynthetic Engine: Unraveling the Production of THN
The synthesis of THN in fungi is a fascinating example of polyketide biosynthesis, primarily orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Two main types of PKSs, Type I and Type III, have been implicated in THN production.
The Iterative Power of Fungal Type I PKS
In many fungi, THN is synthesized by an iterative Type I PKS.[4][5] These large, modular enzymes catalyze the sequential condensation of malonyl-CoA units to build the polyketide chain. The process involves a series of domains within the PKS, including acyltransferase (AT), acyl-carrier protein (ACP), and ketosynthase (KS) domains. The PKS1 enzyme from the plant pathogen Colletotrichum lagenarium is a well-characterized example of a Type I PKS that produces THN.[4][5] In vitro studies have unequivocally demonstrated that this enzyme utilizes malonyl-CoA as both the starter and extender units for the formation of THN.[4][5]
The Simpler Elegance of Type III PKS
In contrast to the large, multi-domain Type I PKSs, Type III PKSs are smaller, homodimeric enzymes that also catalyze the iterative condensation of malonyl-CoA to produce polyketides.[1] While more commonly studied in bacteria, Type III PKSs are also found in fungi and are capable of synthesizing THN.[1] These enzymes, such as the 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), catalyze the decarboxylative condensation of five malonyl-CoA molecules to yield THN.[1][6] This compound can then spontaneously oxidize to form the reddish pigment flaviolin.[6][7]
The Core Biosynthetic Pathway
The biosynthesis of THN from malonyl-CoA is a multi-step enzymatic process that culminates in the formation of the characteristic naphthalenic ring structure. The pathway is a critical branch point, leading to the production of melanin and other downstream metabolites.
Chemical Properties and Biological Activities
THN is a relatively unstable molecule that readily undergoes oxidation, particularly in the presence of light and oxygen. This reactivity is central to its biological function and presents challenges for its isolation and characterization.
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Unstable, colorless solid | General Knowledge |
| Solubility | Soluble in polar organic solvents | General Knowledge |
Biological Roles and Potential Applications
-
Melanin Precursor: The primary and most well-established role of THN is as a precursor to DHN-melanin, which is crucial for fungal virulence and protection against environmental stressors.[2][3]
-
Antioxidant Activity: As a polyphenolic compound, THN and its derivatives are predicted to possess antioxidant properties by scavenging free radicals. While direct data on THN is limited, the antioxidant potential of related naphthalenones and melanin polymers is well-documented.[8][9]
-
Antimicrobial Potential: The antimicrobial activities of polyphenols are widely recognized.[2][10] While specific studies on THN are scarce, its structural similarity to other antimicrobial phenolics suggests it may exhibit inhibitory effects against various microorganisms.
-
UV Protection: A derivative of THN has shown promising UV-protective properties, suggesting a potential application in sunscreens and other photoprotective formulations.[6]
Methodologies: A Practical Guide to THN Research
This section provides detailed protocols for the study of THN in a laboratory setting. These protocols are designed to be self-validating and are grounded in established scientific literature.
Fungal Cultivation for THN Production
The successful production of THN is highly dependent on the fungal species and the culture conditions employed.
Protocol 4.1.1: Shake Flask Cultivation of THN-Producing Fungi
-
Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract). The optimal medium composition may need to be determined empirically for the specific fungal strain.[11]
-
Inoculation: Inoculate the sterile medium with a fresh culture of the desired fungus (e.g., Aspergillus spp., Colletotrichum spp.).
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (typically 25-30°C) for a period of 5-10 days.
-
Monitoring: Monitor the culture for growth and pigment production. The appearance of dark pigments in the mycelium or medium can be an indicator of melanin biosynthesis and, by extension, THN production.
Extraction and Purification of THN
The extraction and purification of the unstable THN molecule require careful handling to prevent its degradation.
Protocol 4.2.1: Solvent Extraction and Preliminary Purification
-
Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extraction: Extract the fungal biomass and the culture filtrate separately with a polar organic solvent such as ethyl acetate or methanol.[12] Perform the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. The more polar THN will remain in the aqueous-methanolic phase.
Protocol 4.2.2: Chromatographic Purification of THN
-
Column Chromatography: Subject the partially purified extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing THN.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use preparative reverse-phase HPLC.[8][13] A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
Analytical Characterization of THN
The definitive identification and quantification of THN require the use of modern analytical techniques.
Protocol 4.3.1: Spectroscopic and Spectrometric Analysis
-
UV-Vis Spectroscopy: THN exhibits characteristic UV absorbance maxima that can be used for its preliminary identification and quantification.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of THN.[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of THN.[9][14][15] The symmetrical nature of the molecule gives rise to a relatively simple NMR spectrum.
Enzymatic Assays
Studying the enzymes involved in THN biosynthesis provides valuable insights into the regulation of this pathway.
Protocol 4.4.1: In Vitro Assay for THN Synthase Activity
-
Enzyme Preparation: Prepare a cell-free extract from a THN-producing fungus or use a purified recombinant THN synthase.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, malonyl-CoA as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).[4]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Stop the reaction and extract the product with an organic solvent. Analyze the extract for the presence of THN or its oxidized product, flaviolin, using HPLC or LC-MS.[4]
Concluding Remarks and Future Perspectives
The discovery and ongoing research into 1,3,6,8-tetrahydroxynaphthalene in fungi continue to unveil the intricate metabolic capabilities of these organisms. As a key node in the biosynthesis of melanin, THN represents a prime target for the development of novel antifungal drugs. Furthermore, the inherent chemical properties of THN and its derivatives suggest a broad range of potential applications in materials science and as bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to explore the fascinating world of fungal polyketides and to unlock the full potential of THN. Future research should focus on the discovery of novel THN-producing fungal species, the detailed characterization of the regulatory networks governing THN biosynthesis, and the exploration of the broader biological activities of this enigmatic molecule.
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Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 8853-8858. [Link]
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Poudel, C. B., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 33(7), 949-958. [Link]
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Poudel, C. B., et al. (2023). Production of a Novel Tetrahydroxynaphthalene (THN) Derivative from Nocardia sp. CS682 by Metabolic Engineering and Its Bioactivities. MDPI. [Link]
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Dairi, T., et al. (2018). Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin, from Sorangium cellulosum. Applied and Environmental Microbiology, 84(10), e00086-18. [Link]
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Lee, H. W., et al. (2007). Identification of a cryptic type III polyketide synthase (1,3,6,8-tetrahydroxynaphthalene synthase) from Streptomyces peucetius ATCC 27952. Journal of Microbiology and Biotechnology, 17(8), 1345-1351. [Link]
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An In-depth Technical Guide to the Biological Significance of DHN-Melanin Precursors
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Abstract
Fungal 1,8-dihydroxynaphthalene (DHN)-melanin is a critical secondary metabolite that provides a protective advantage against a myriad of environmental and host-induced stresses. While the final polymer is renowned for its roles in virulence and survival, the biosynthetic precursors are not merely transient intermediates. These naphthalene-based polyketides possess intrinsic biological activities and serve pivotal functions, from acting as virulence factors and antioxidants to branching into the synthesis of other secondary metabolites like mycotoxins. This guide provides a comprehensive technical overview of the DHN-melanin pathway, focusing on the distinct biological significance of its core precursors. We will explore the enzymatic steps that govern their formation, their direct contributions to fungal pathogenicity, and their potential as targets for novel antifungal drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this crucial fungal pathway.
Introduction: Beyond the Final Polymer
Melanins are high-molecular-weight, hydrophobic pigments produced by the oxidative polymerization of phenolic or indolic compounds.[1] In the fungal kingdom, particularly among Ascomycetes, the predominant form is DHN-melanin.[1] This "fungal armor" is localized in the cell wall and is integral to protecting the organism from ultraviolet (UV) radiation, enzymatic lysis, extreme temperatures, and host immune responses, including phagocytosis and reactive oxygen species (ROS).[1][2] The significance of DHN-melanin as a virulence factor is well-established; for instance, melanin-deficient conidia of Aspergillus fumigatus exhibit reduced virulence in animal models and are more susceptible to attack by host immune cells.[1][3]
However, the focus on the final melanin polymer often overshadows the biological importance of its precursors. The DHN pathway is a multi-step enzymatic cascade that begins with acetyl-CoA and malonyl-CoA and proceeds through a series of naphthalene intermediates.[4][5] These precursors, including 1,3,6,8-tetrahydroxynaphthalene (T4HN), scytalone, 1,3,8-trihydroxynaphthalene (T3HN), vermelone, and 1,8-dihydroxynaphthalene (DHN) itself, are not inert building blocks. Accumulating evidence reveals their direct involvement in fungal biology, pathogenesis, and even the synthesis of other bioactive molecules.[6] Understanding the individual roles of these precursors is paramount for a complete picture of fungal virulence and for designing targeted therapeutic strategies.
The DHN-Melanin Biosynthetic Pathway: A Stepwise Elucidation
The synthesis of DHN-melanin is a conserved process among many pathogenic fungi, involving a series of reduction and dehydration reactions.[4] The genes encoding these enzymes are often found in clusters, allowing for coordinated regulation.[7][8]
The canonical pathway proceeds as follows:
-
Polyketide Synthesis: The pathway is initiated by a polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the first key intermediate, 1,3,6,8-tetrahydroxynaphthalene (T4HN).[4] In some fungi, such as A. fumigatus, the PKS produces a heptaketide (YWA1) which is then hydrolyzed to T4HN.[7]
-
First Reduction: T4HN is reduced to scytalone by a T4HN reductase.
-
First Dehydration: Scytalone is then dehydrated to 1,3,8-trihydroxynaphthalene (T3HN) by the enzyme scytalone dehydratase.[9]
-
Second Reduction: T3HN undergoes a second reduction, catalyzed by a T3HN reductase, to form vermelone.[10]
-
Second Dehydration: Vermelone is dehydrated, again by scytalone dehydratase, to yield the immediate precursor to melanin, 1,8-dihydroxynaphthalene (DHN).[11]
-
Polymerization: Finally, DHN is oxidatively polymerized into the final DHN-melanin macromolecule, a step often catalyzed by laccases or other phenoloxidases.[7][12]
This pathway represents a critical metabolic investment for the fungus and a rich source of targets for antifungal intervention.
Caption: A logical workflow for identifying and validating DHN pathway inhibitors.
Key Experimental Protocols
Protocol 1: Extraction and Analysis of Melanin Precursors from Fungal Culture
-
Rationale: This protocol is used to confirm the mode of action of a suspected MBI-D inhibitor by detecting the accumulation of scytalone in the culture medium.
-
Methodology:
-
Culturing: Grow the target fungus (e.g., Magnaporthe oryzae) in liquid minimal medium for 5-7 days at 28°C. Include a vehicle control (e.g., DMSO) and a treatment group with the test inhibitor (e.g., 10 µg/mL carpropamid).
-
Extraction: Centrifuge the cultures to pellet the mycelia. Collect the supernatant (culture filtrate). Acidify the filtrate to pH 2.0 with HCl.
-
Solvent Partitioning: Perform a liquid-liquid extraction of the acidified filtrate using an equal volume of ethyl acetate. Repeat three times. Pool the organic phases.
-
Drying and Concentration: Dry the pooled ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator.
-
Analysis: Resuspend the dried extract in a known volume of methanol. Analyze by reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor the eluent using a UV detector (approx. 280 nm). Compare retention times and spectra to an authentic scytalone standard to confirm its identity and quantify its accumulation. [9] Protocol 2: In Vitro Scytalone Dehydratase (SCD) Inhibition Assay
-
-
Rationale: To directly measure the inhibitory activity of a compound on the target enzyme, providing quantitative data like IC50 values.
-
Methodology:
-
Enzyme Source: Use purified recombinant SCD protein expressed in and purified from E. coli. [9] 2. Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Assay: In a microplate well, combine the buffer, a fixed concentration of recombinant SCD, and varying concentrations of the test inhibitor. Pre-incubate for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the substrate, scytalone.
-
Detection: Incubate at a controlled temperature (e.g., 30°C). Monitor the reaction by measuring the decrease in scytalone concentration or the increase in T3HN concentration over time via HPLC, as described in Protocol 1. [9] 6. Calculation: Determine the rate of reaction at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Conclusion and Future Directions
The precursors of the DHN-melanin pathway are far more than simple biosynthetic intermediates. They are bioactive molecules that contribute directly to fungal fitness, virulence, and metabolic diversity. Scytalone, vermelone, and 1,8-DHN act as key control points, signaling molecules, and branch points to other critical metabolic pathways, including the production of mycotoxins.
For drug development professionals, this detailed understanding offers significant advantages. The enzymes that produce and modify these precursors, such as polyketide synthases, reductases, and dehydratases, are validated and highly attractive targets for novel antifungal therapies. Future research should focus on:
-
Structural Biology: Elucidating the high-resolution crystal structures of pathway enzymes complexed with their substrates and inhibitors to facilitate structure-based drug design.
-
Regulatory Networks: Unraveling the transcriptional and signaling networks that control the expression of melanin biosynthesis genes, which could reveal novel regulatory targets. [13]* Precursor Trafficking: Investigating the mechanisms by which precursors like scytalone are transported and secreted, which may offer new strategies to disrupt the pathway and induce self-toxicity.
By shifting our perspective from the final polymer to the individual precursors, we gain a more nuanced understanding of fungal biology and open new avenues for the development of effective, mechanism-based fungicides and therapeutics.
References
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Schumacher, J. (2016). DHN melanin biosynthesis in the plant pathogenic fungus Botrytis cinerea is based on two developmentally regulated key enzyme (PKS)-encoding genes. Molecular Microbiology, 99(4), 729–748. Available at: [Link]
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Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio, 13(2), e03777-21. Available at: [Link]
-
Zhang, M., et al. (2024). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Journal of Fungi, 10(5), 334. Available at: [Link]
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Pal, A. K., et al. (2014). DOPA and DHN pathway orchestrate melanin synthesis in Aspergillus species. Medical Mycology, 52(1), 10–18. Available at: [Link]
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Nosanchuk, J. D., & Casadevall, A. (2012). Synthesis and assembly of fungal melanin. Methods in Molecular Biology, 845, 209-219. Available at: [Link]
-
Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. Journal of Fungi, 9(1), 118. Available at: [Link]
-
Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio, 13(2). Available at: [Link]
-
Raman, N. M., et al. (2021). Raman Characterization of Fungal DHN and DOPA Melanin Biosynthesis Pathways. Journal of Fungi, 7(10), 824. Available at: [Link]
-
Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. Journal of Fungi, 9(1), 118. Available at: [Link]
-
Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. MDPI. Available at: [Link]
-
Motoyama, T., & Osada, H. (2016). Melanin Biosynthesis Inhibitors. In book: Fungicides. Available at: [Link]
-
El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1381. Available at: [Link]
-
D'Ischia, M., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants, 12(8), 1538. Available at: [Link]
-
van de Sande, W. W. J., et al. (2021). Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. PLoS Neglected Tropical Diseases, 15(10), e0009849. Available at: [Link]
-
Heine, D., & Brakhage, A. A. (2013). Aspergillus fumigatus DHN-Melanin. Aspergillus fumigatus. Available at: [Link]
-
Motoyama, T., et al. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. Journal of Fungi, 8(3), 291. Available at: [Link]
-
Qin, Y., & Xia, Y. (2024). Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering. Microbial Cell Factories, 23(1), 1-20. Available at: [Link]
-
Geis, P. A., & Szaniszlo, P. J. (2005). 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase. Applied and Environmental Microbiology, 71(6), 2963–2969. Available at: [Link]
-
Chen, Y., et al. (2023). Regulation of melanin production in fungi. Frontiers in Fungal Biology, 4, 1269874. Available at: [Link]
-
Brakhage, A. A., et al. (2010). Aspergillus fumigatus melanins: interference with the host endocytosis pathway and impact on virulence. Frontiers in Microbiology, 1, 130. Available at: [Link]
-
Zhang, Y., et al. (2021). Compartmentalization of Melanin Biosynthetic Enzymes Contributes to Self-Defense against Intermediate Compound Scytalone in Botrytis cinerea. mBio, 12(3), e00787-21. Available at: [Link]
-
Chen, F., et al. (2022). 1,8-Dihydroxynaphthalene Melanin Biosynthesis in Colletotrichum fructicola Is Developmentally Regulated and Requires the Cooperative Function of Two Putative Zinc Finger Transcription Factors. Phytopathology, 112(9), 1966-1977. Available at: [Link]
-
El-Naggar, N. E. A., & El-Ewasy, S. M. (2017). Antioxidant Activity of the Melanin Pigment Extracted from Aspergillus nidulans. Journal of Applied Pharmaceutical Science, 7(8), 001-010. Available at: [Link]
-
El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. ResearchGate. Available at: [Link]
-
Matus-Ortega, M. G., et al. (2024). 1,8-Dihydroxynaphthalene (DHN) melanin provides unequal protection to black fungi Knufia petricola and Cryomyces antarcticus from UVC and simulated solar radiation. Environmental Microbiology Reports, 16(1), e70043. Available at: [Link]
-
Chen, S., et al. (2024). Edible Fungi Melanin: Recent Advances in Extraction, Characterization, Biological Activity and Applications. Journal of Fungi, 11(1), 738. Available at: [Link]
-
Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. Institute of Applied Biosciences (IAB). Available at: [Link]
-
Vona, D., et al. (2022). Recent Applications of Melanin-like Nanoparticles as Antioxidant Agents. Polymers, 14(19), 4059. Available at: [Link]
-
Bell, A. A., et al. (1976). Use of mutants to establish (+)-scytalone as an intermediate in melanin biosynthesis by Verticillium dahliae. Canadian Journal of Microbiology, 22(6), 787-799. Available at: [Link]
-
d'Ischia, M., et al. (2022). Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials. ACS Omega, 7(18), 15331–15340. Available at: [Link]
-
Solano, F. (2017). The pentaketide pathway (DHN-melanin formation). ResearchGate. Available at: [Link]
-
Stipanovic, R. D., & Bell, A. A. (1977). Pentaketide metabolites of Verticillium dahliae. 3. Identification of (-)-3,4-dihydro-3,8-dihydroxy-1(2H)naphthalenone[(-)-vermelone] as a precursor to melanin. The Journal of Organic Chemistry, 42(26), 4228–4229. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,3,6,8-Tetrahydroxynaphthalene
Introduction
1,3,6,8-Tetrahydroxynaphthalene (THN) is a polyketide natural product of significant biological and chemical interest. It serves as a key biosynthetic intermediate for a diverse array of secondary metabolites in bacteria and fungi, including melanins and various meroterpenoids.[1][2] The structural elucidation of THN and its derivatives is crucial for understanding these biosynthetic pathways and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This application note provides a comprehensive guide to the NMR spectroscopy of 1,3,6,8-tetrahydroxynaphthalene, including detailed protocols for sample preparation, data acquisition, and spectral interpretation.
Due to the molecule's potential for oxidation and the presence of four exchangeable hydroxyl protons, acquiring high-quality, fully assigned NMR spectra can be challenging. This guide addresses these specific challenges and outlines a robust methodology employing both one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve complete structural characterization.
Scientific Principles and Experimental Design
The chemical structure of 1,3,6,8-tetrahydroxynaphthalene presents a unique set of considerations for NMR analysis. The naphthalene core is highly substituted with electron-donating hydroxyl groups, which significantly influences the chemical shifts of the aromatic protons and carbons. Furthermore, the four phenolic hydroxyl groups can undergo rapid chemical exchange, which can lead to broad signals or their complete disappearance in the ¹H NMR spectrum, particularly in protic solvents.
Causality Behind Experimental Choices
Solvent Selection: The choice of NMR solvent is critical for the analysis of polyhydroxylated aromatic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this application. The primary reasons for this selection are:
-
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl protons with residual water in the solvent.[3] This allows for the observation of the hydroxyl proton signals as distinct, often sharp, singlets in the ¹H NMR spectrum.
-
Solubility: 1,3,6,8-Tetrahydroxynaphthalene, like many polyphenols, exhibits good solubility in DMSO.
-
Chemical Shift Range: DMSO provides a wide chemical shift window with its residual proton signal appearing around 2.50 ppm and its carbon signals around 39.52 ppm, minimizing spectral overlap with the analyte signals.
NMR Experiments for Structural Elucidation: A combination of 1D and 2D NMR experiments is essential for the complete assignment of the ¹H and ¹³C NMR spectra of 1,3,6,8-tetrahydroxynaphthalene.
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule, including the aromatic and hydroxyl protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the protonated carbons in the naphthalene ring.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which in this case will reveal the connectivity between the aromatic protons on the same ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is a key experiment for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.
Predicted NMR Data for 1,3,6,8-Tetrahydroxynaphthalene
Table 1: Predicted ¹H NMR Chemical Shifts for 1,3,6,8-Tetrahydroxynaphthalene in DMSO-d₆.
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 6.1 - 6.3 | d | J = 2.0 - 2.5 |
| H-4 | 6.4 - 6.6 | d | J = 2.0 - 2.5 |
| H-5 | 6.7 - 6.9 | d | J = 8.5 - 9.0 |
| H-7 | 6.3 - 6.5 | d | J = 8.5 - 9.0 |
| 1-OH | 9.0 - 9.5 | s | - |
| 3-OH | 9.5 - 10.0 | s | - |
| 6-OH | 8.8 - 9.3 | s | - |
| 8-OH | 9.2 - 9.7 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3,6,8-Tetrahydroxynaphthalene in DMSO-d₆.
| Position | Predicted Chemical Shift (ppm) |
| C-1 | 155 - 158 |
| C-2 | 102 - 105 |
| C-3 | 158 - 161 |
| C-4 | 98 - 101 |
| C-4a | 135 - 138 |
| C-5 | 115 - 118 |
| C-6 | 150 - 153 |
| C-7 | 108 - 111 |
| C-8 | 152 - 155 |
| C-8a | 110 - 113 |
Experimental Protocols
Materials and Equipment
-
1,3,6,8-Tetrahydroxynaphthalene (as pure as possible)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended) equipped with a probe for ¹H and ¹³C detection.
Sample Preparation Protocol
-
Drying the Sample: Ensure the 1,3,6,8-tetrahydroxynaphthalene sample is free of residual solvents and water by drying it under high vacuum for several hours.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried sample directly into a clean, dry vial.
-
Adding the Solvent: Using a micropipette, add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogeneous solution is essential for high-quality NMR spectra.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Caption: Workflow for preparing the NMR sample of 1,3,6,8-tetrahydroxynaphthalene.
NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required depending on the sample concentration, relaxation delay of 2 seconds.
-
-
DEPT-135 Acquisition:
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for typical aromatic systems (e.g., 8-10 Hz).
-
Data Analysis and Spectral Assignment Strategy
The complete assignment of the ¹H and ¹³C NMR spectra of 1,3,6,8-tetrahydroxynaphthalene can be achieved through a systematic analysis of the 1D and 2D NMR data.
Caption: Logical workflow for the complete NMR spectral assignment of 1,3,6,8-tetrahydroxynaphthalene.
-
Protonated Carbons Assignment:
-
The HSQC spectrum will directly link each aromatic proton signal to its corresponding carbon signal.
-
For example, the proton predicted at 6.1-6.3 ppm (H-2) will show a correlation to the carbon at 102-105 ppm (C-2).
-
-
Aromatic Proton Spin Systems:
-
The COSY spectrum will reveal the coupling between adjacent aromatic protons. We expect to see a correlation between H-2 and H-4 (meta-coupling) and between H-5 and H-7 (ortho-coupling, though H-6 is a hydroxyl group).
-
-
Quaternary Carbon Assignment and Connectivity Confirmation:
-
The HMBC spectrum is crucial for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:
-
H-2 will show correlations to C-4, C-1, and C-3.
-
H-4 will show correlations to C-2, C-4a, and C-3.
-
H-5 will show correlations to C-7, C-4a, and C-6.
-
H-7 will show correlations to C-5, C-8a, and C-6.
-
The hydroxyl protons can also show long-range correlations to the adjacent carbons, further aiding in the assignment. For instance, the 1-OH proton may show correlations to C-1, C-2, and C-8a.
-
-
Potential Challenges and Troubleshooting
-
Oxidation: Polyhydroxylated naphthalenes can be susceptible to oxidation, which can lead to the formation of colored impurities and complex NMR spectra. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use freshly opened, high-purity NMR solvents.
-
Tautomerism: Although 1,3,6,8-tetrahydroxynaphthalene is predominantly in the aromatic form, the possibility of keto-enol tautomerism should be considered, which could lead to the appearance of minor sets of signals.
-
Broad Hydroxyl Signals: If the hydroxyl proton signals are broad, this may be due to residual acid or base impurities, or a higher water content in the DMSO-d₆. Using a fresh, high-quality solvent is recommended.
Conclusion
This application note provides a detailed and robust framework for the NMR spectroscopic analysis of 1,3,6,8-tetrahydroxynaphthalene. By employing the described sample preparation techniques, a combination of 1D and 2D NMR experiments, and a systematic data analysis strategy, researchers can achieve a complete and unambiguous structural characterization of this important biosynthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists working in natural product chemistry, biosynthesis, and drug discovery.
References
-
Mavromatis, K., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Molecules, 28(9), 3855. [Link]
-
PubChem. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]
-
Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. [Link]
-
Foris, A. (2018). Answer to "Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?". ResearchGate. [Link]
-
PubChem. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,8-Trihydroxynaphthalene. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,7-Dihydroxynaphthalene, bis(2-methylpropionate). Retrieved from [Link]
-
NIST. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]
-
Wulff, J. E., et al. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 11(8), e202200085. [Link]
-
NIST. (n.d.). 2,7-Naphthalenediol. Retrieved from [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
-
Gemoets, H., et al. (2020). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-Atom Insertion. Journal of the American Chemical Society, 142(48), 20438-20444. [Link]
-
Guan, S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796-11807. [Link]
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-DIHYDROXYNAPHTHALENE(132-86-5) 1H NMR spectrum [chemicalbook.com]
- 5. 1,6-Dihydroxynaphthalene(575-44-0) 13C NMR spectrum [chemicalbook.com]
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Application Notes and Protocols for Studying 1,3,6,8-Tetrahydroxynaphthalene as a Substrate for Reductase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 1,3,6,8-Tetrahydroxynaphthalene Reductase in Fungal Melanin Biosynthesis
1,3,6,8-Tetrahydroxynaphthalene (T4HN) is a pivotal intermediate in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a crucial process for the survival and virulence of many pathogenic fungi.[1] This pathway is responsible for the production of melanin, a pigment that protects the fungus from environmental stressors such as UV radiation and host defense mechanisms. The enzymatic reduction of T4HN to scytalone is a key step in this pathway, catalyzed by NADPH-dependent hydroxynaphthalene reductases.[1] In the rice blast fungus Magnaporthe grisea, two key reductases have been identified: tetrahydroxynaphthalene reductase (T4HNR) and trihydroxynaphthalene reductase (3HNR).[2][3] While both can reduce hydroxynaphthalenes, T4HNR is primarily responsible for the reduction of T4HN to scytalone.[1]
The essentiality of the DHN melanin pathway for fungal pathogenicity makes its enzymes, particularly the reductases, attractive targets for the development of novel antifungal agents.[4] Inhibition of these reductases can disrupt melanin production, rendering the fungi more susceptible to host defenses and antifungal treatments. This application note provides a comprehensive guide for researchers studying 1,3,6,8-tetrahydroxynaphthalene as a substrate for these critical reductase enzymes. We present detailed protocols for enzyme activity assays, kinetic characterization, and inhibitor screening, along with insights into the expression and purification of recombinant reductase enzymes.
The DHN Melanin Biosynthesis Pathway: A Key Fungal Virulence Factor
The DHN melanin biosynthesis pathway is a multi-step process initiated by the synthesis of T4HN from malonyl-CoA by a polyketide synthase.[5] T4HN is then sequentially reduced and dehydrated to form the melanin polymer. The initial reduction of T4HN to scytalone is a critical control point in this pathway.
Figure 1: Simplified DHN Melanin Biosynthesis Pathway.
Section 1: Recombinant Reductase Expression and Purification
Reliable in vitro studies necessitate a pure and active source of the reductase enzyme. The following is a generalized protocol for the recombinant expression of a fungal hydroxynaphthalene reductase, such as T4HNR from Magnaporthe grisea, in Escherichia coli.
Protocol 1: Recombinant Expression and Purification of His-tagged T4HNR
1.1. Gene Cloning and Expression Vector Construction:
- Synthesize the codon-optimized open reading frame (ORF) of the target reductase gene (e.g., M. grisea T4HNR).
- Clone the ORF into a suitable E. coli expression vector, such as pET-28a(+), to generate an N-terminal His6-tagged fusion protein.
- Verify the construct by DNA sequencing.
1.2. Protein Expression:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
1.3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the fractions by SDS-PAGE to assess purity.
- Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Determine the protein concentration using a standard method (e.g., Bradford assay), aliquot, and store at -80°C.
Section 2: Enzymatic Activity Assay and Kinetic Characterization
The activity of T4HNR can be monitored spectrophotometrically by following the consumption of NADPH at 340 nm.
Protocol 2: Spectrophotometric Assay for T4HNR Activity
2.1. Reagents and Materials:
- Purified recombinant T4HNR
- 1,3,6,8-Tetrahydroxynaphthalene (T4HN) stock solution (in DMSO)
- NADPH stock solution (in assay buffer)
- Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm
2.2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate or cuvette containing:
- Assay Buffer
- NADPH (final concentration, e.g., 100 µM)
- T4HN (final concentration, e.g., 50 µM)
- Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
- Initiate the reaction by adding a pre-determined amount of purified T4HNR.
- Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
2.3. Data Analysis and Kinetic Parameter Determination:
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
- To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of T4HN while keeping the NADPH concentration constant (and saturating).
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
Table 1: Representative Kinetic Parameters for Fungal Hydroxynaphthalene Reductases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | Ki (nM) | Reference |
| 3HNR (M. grisea) | Scytalone | 6 | Not Reported | Tricyclazole | 15 | [6] |
| 3HNR (M. grisea) | U7278 | 5 | Not Reported | Tricyclazole | Not Reported | [6] |
| T4HNR (M. grisea) | T4HN | Not Reported | Not Reported | Tricyclazole | ~3000 (200-fold > 3HNR) | [2] |
Section 3: High-Throughput Screening for T4HNR Inhibitors
The development of high-throughput screening (HTS) assays is essential for identifying novel inhibitors of T4HNR from large compound libraries. The spectrophotometric assay described above can be adapted for an HTS format.
Figure 2: High-Throughput Screening Workflow for T4HNR Inhibitors.
Protocol 3: High-Throughput Screening (HTS) Assay for T4HNR Inhibitors
3.1. Assay Miniaturization and Optimization:
- Adapt the spectrophotometric assay (Protocol 2) to a 384-well plate format.
- Optimize reagent concentrations (enzyme, substrate, NADPH) and incubation times to ensure a robust and reproducible assay with a good signal-to-noise ratio. The Z'-factor should be calculated to assess assay quality.
3.2. HTS Procedure:
- Dispense a small volume (e.g., 1 µL) of test compounds from a compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
- Include appropriate controls in each plate:
- Negative Control (0% inhibition): DMSO only.
- Positive Control (100% inhibition): A known inhibitor (e.g., tricyclazole, though its potency against T4HNR is lower than against 3HNR) or no enzyme.
- Add a solution containing T4HNR and NADPH to all wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
- Initiate the reaction by adding a solution of T4HN to all wells.
- Immediately place the plate in a kinetic plate reader and monitor the decrease in absorbance at 340 nm over time.
3.3. Hit Identification and Confirmation:
- Calculate the rate of reaction for each well.
- Determine the percent inhibition for each compound relative to the controls.
- Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
- Confirm the activity of the primary hits by re-testing in dose-response experiments to determine their IC₅₀ values.
- Perform secondary assays to rule out false positives (e.g., compound autofluorescence or aggregation).
Section 4: Applications in Drug Discovery
The DHN melanin biosynthesis pathway is a validated target for antifungal drug discovery.[4] Commercial fungicides like tricyclazole, which targets hydroxynaphthalene reductases, have demonstrated the potential of this strategy.[6] The protocols outlined in this application note provide a robust framework for identifying and characterizing novel inhibitors of T4HNR. Such inhibitors could have several applications:
-
Novel Antifungal Agents: Lead compounds identified through HTS can be optimized through medicinal chemistry to develop new antifungal drugs with improved efficacy and safety profiles.
-
Tool Compounds: Potent and selective inhibitors of T4HNR can serve as valuable chemical probes to further elucidate the role of melanin biosynthesis in fungal physiology and pathogenesis.
-
Synergistic Therapies: T4HNR inhibitors could potentially be used in combination with existing antifungal drugs to enhance their efficacy and overcome resistance.
Conclusion
1,3,6,8-Tetrahydroxynaphthalene is a critical substrate for reductase enzymes in the fungal DHN melanin biosynthesis pathway. The protocols and methodologies presented in this application note provide a comprehensive guide for researchers to study this important enzyme-substrate interaction. By enabling the detailed characterization of T4HNR and the discovery of its inhibitors, these tools will facilitate the development of novel strategies to combat fungal diseases in both agriculture and medicine. The continued exploration of this pathway holds significant promise for the discovery of the next generation of antifungal therapeutics.
References
-
Thompson, J. E., Fahnestock, S., Farrall, L., Liao, D. I., Valent, B., & Jordan, D. B. (2000). The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea: tetrahydroxynaphthalene reductase. The Journal of biological chemistry, 275(45), 34867–34872. [Link]
-
Jordan, D. B., Basarab, G. S., & Steffens, J. J. (1997). Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism. Biochemistry, 36(7), 1775–1784. [Link]
-
Liao, D. L., Basarab, G. S., & Jordan, D. B. (2001). Structures of trihydroxynaphthalene reductase-fungicide complexes: implications for structure-based design and catalysis. Structure (London, England : 1993), 9(1), 39–52. [Link]
- Wheeler, M. H., & Klich, M. A. (2005).
- Crystal Structure of an Aldo-keto Reductase MGG_00097 from Magnaporthe grisea. (2025). Protein Science.
- Gómez-Pérez, A., & Ruiz-Herrera, J. (2019). Fungal Melanin: A Key Virulence Factor and a Potential Target for Antifungal Drugs. Current topics in medicinal chemistry, 19(24), 2196–2212.
-
Thompson, J. E., Basarab, G. S., & Jordan, D. B. (2000). The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea. The Journal of biological chemistry, 275(45), 34867–34872. [Link]
-
Funa, N., Ohnishi, Y., Fujii, I., Ebizuka, Y., & Horinouchi, S. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 9144–9152. [Link]
- Vidal-Cros, A., & Viviani, F. (1994). Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing. European journal of biochemistry, 219(3), 985–992.
- Fujii, I., Mori, Y., Watanabe, A., Kubo, Y., Tsuji, G., & Ebizuka, Y. (2004). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene, a key precursor of fungal melanin, from malonyl-CoA by a type III polyketide synthase.
-
Motoyama, T., Nakajima, M., & Osada, H. (2011). Mechanistic studies on the biomimetic reduction of tetrahydroxynaphthalene, a key intermediate in melanin biosynthesis. Bioorganic & medicinal chemistry letters, 21(16), 4818–4821. [Link]
-
Basarab, G. S., Jordan, D. B., & Steffens, J. J. (1997). Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism. Biochemistry, 36(7), 1775–1784. [Link]
-
Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing. (1994). European Journal of Biochemistry, 219(3), 985-992. [Link]
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. (2012). Journal of visualized experiments : JoVE, (62), e3831. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(10), 5096-5125. [Link]
-
Fungal naphthalenones; promising metabolites for drug discovery: structures, biosynthesis, sources, and pharmacological potential. (2022). Toxins, 14(2), 154. [Link]
-
The fungal melanin biosynthetic pathway. (2000). The Journal of Biological Chemistry, 275(45), 34867-34872. [Link]
-
Recombinant protein expression of Magnaporthe oryzae MGG06069 and its polysaccharide monooxygenase domain in Escherichia coli. (2022). Journal of Science and Technology, 5(1), 5. [Link]
-
Recombinant protein production in an Escherichia coli reduced genome strain. (2008). Microbial cell factories, 7, 2. [Link]
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A new spectrophotometric assay for dopachrome tautomerase. (1991). Pigment cell research, 4(4), 183–187. [Link]
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- 4. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of 1,3,6,8-Naphthalenetetrol in Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of 1,3,6,8-Naphthalenetetrol (THN). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the causality behind experimental choices, providing you with a robust framework to optimize your synthesis.
Introduction to the Synthesis
The enzymatic synthesis of this compound is a powerful method, typically employing a Type III polyketide synthase (PKS), specifically 1,3,6,8-tetrahydroxynaphthalene synthase (THNS).[1][2][3] This enzyme catalyzes the iterative decarboxylative condensation of five malonyl-CoA molecules to form the core THN scaffold.[1][2][4][5] While elegant, this biological process is sensitive to a variety of factors that can significantly impact the final yield. A critical challenge is the inherent instability of the THN product, which readily oxidizes to the reddish compound flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone).[1][2][4][5][6]
This guide is structured as a series of frequently asked questions and a troubleshooting guide to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound (THN) synthase?
A1: THN synthase, a Type III PKS, utilizes five molecules of malonyl-CoA as both the starter and extender units.[7] The enzyme, a homodimer with two active sites, catalyzes a series of decarboxylative Claisen condensations to build a polyketide chain.[8] This is followed by intramolecular cyclization and aromatization to yield the final this compound product.[4] Key catalytic residues, such as Cys138, Phe188, His270, and Asn303 in the THNS from Nocardia sp. CS682, are crucial for this process.[1][2][5][6]
Q2: My final product is a reddish-brown color, not the expected color of THN. What is happening?
A2: You are likely observing the spontaneous oxidation of your this compound product into flaviolin.[1][2][4][5][6] THN is a hydroquinone and is highly susceptible to oxidation, especially in the presence of oxygen. This is a very common issue and a primary contributor to apparent low yields of the desired product.
Q3: What are the typical sources of this compound synthase?
A3: THNS enzymes have been successfully isolated from various microorganisms, including bacteria like Nocardia sp., Streptomyces griseus, and Streptomyces peucetius.[1][4] Fungal Type I PKS from Colletotrichum lagenarium has also been shown to produce THN.[7][9] For research purposes, these enzymes are often produced via heterologous expression in hosts such as E. coli, Streptomyces lividans, or Aspergillus oryzae.[1][2][6][7]
Q4: How should I store the primary substrate, malonyl-CoA?
A4: Malonyl-CoA is best stored as a solid at -20°C, where it can be stable for several years.[4] Aqueous solutions of malonyl-CoA are significantly less stable and it is recommended to prepare them fresh before each reaction.[4] If you must store an aqueous solution, use it within a day or, if absolutely necessary, aliquot and freeze it at -20°C for potentially longer-term storage, though this is not ideal.[5] The lithium salt of malonyl-CoA generally offers better solubility and stability in aqueous solutions.[3]
Troubleshooting Guide: Low Yield of this compound
Use the following sections to diagnose and resolve the specific issues you are encountering in your experiments.
Issue 1: Consistently Low or No Product Formation
If your HPLC or LC-MS analysis shows very little or no THN, it points to a fundamental problem with the reaction components or setup.
-
Expertise & Experience: The catalytic activity of your THNS is paramount. Improper purification, storage, or handling can lead to denaturation and loss of function.
-
Troubleshooting Protocol:
-
Verify Enzyme Purity and Concentration: Run an SDS-PAGE gel to confirm the size and purity of your enzyme preparation. Use a Bradford or BCA assay to accurately determine the protein concentration.
-
Enzyme Activity Assay: Perform a functional assay to confirm your enzyme is active. You can monitor the consumption of malonyl-CoA over time using HPLC.
-
Optimize Enzyme Concentration: Titrate the concentration of THNS in your reaction to find the optimal level. Start with a literature-derived concentration if available, and test several concentrations above and below that point.
-
-
Expertise & Experience: The synthesis of THN requires a continuous supply of high-quality malonyl-CoA. Degradation of the substrate before or during the reaction is a common cause of low yield.
-
Troubleshooting Protocol:
-
Use Fresh Malonyl-CoA: As mentioned in the FAQ, always prepare aqueous solutions of malonyl-CoA fresh for each experiment.[4]
-
Confirm Malonyl-CoA Concentration: The actual concentration of your malonyl-CoA solution can be verified spectrophotometrically by measuring its absorbance at 257 nm.
-
Address Feedback Inhibition (Whole-Cell Systems): If you are using a whole-cell system for synthesis (e.g., engineered E. coli), be aware that the native acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, can be feedback-inhibited by acyl carrier proteins (ACPs) from the fatty acid synthesis pathway.[10] Overexpression of a heterologous, non-inhibited ACC may be necessary to ensure a sufficient supply of malonyl-CoA.[10]
-
Troubleshooting Decision Tree for No/Low Product
Caption: Decision tree for initial troubleshooting of low THN yield.
Issue 2: Yield is Lower Than Expected, and a Reddish Byproduct is Observed
This is a classic sign of product instability and suboptimal reaction conditions.
-
Expertise & Experience: The phenolic nature of THN makes it highly prone to oxidation. The presence of dissolved oxygen in your reaction buffer can rapidly convert your desired product into flaviolin and other degradation products.
-
Troubleshooting Protocol:
-
Deoxygenate Buffers: Before setting up your reaction, thoroughly degas all buffers by sparging with an inert gas like nitrogen or argon for at least 30 minutes.
-
Work Under an Inert Atmosphere: If possible, perform the entire reaction and subsequent workup in a glove box or under a constant stream of inert gas.
-
Incorporate Reducing Agents: Add a mild reducing agent to the reaction mixture to quench reactive oxygen species. Common choices include dithiothreitol (DTT) or β-mercaptoethanol. The optimal concentration will need to be determined empirically.
-
Use Antioxidants: Consider adding antioxidants like ascorbic acid (Vitamin C) to your reaction and purification buffers.
-
-
Expertise & Experience: Every enzyme has an optimal pH and temperature range for activity. Deviating from these can drastically reduce catalytic efficiency. While specific optimal conditions for every THNS are not always published, a systematic approach can identify them.
-
Troubleshooting Protocol:
-
pH Optimization: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Run small-scale reactions in each buffer to identify the pH that gives the highest yield.
-
Temperature Optimization: Once the optimal pH is determined, perform a temperature titration. Test a range of temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 37°C) to find the sweet spot for your specific THNS. Be aware that higher temperatures can increase reaction rate but may also decrease enzyme stability over time.[11]
-
Table 1: Summary of Reaction Optimization Parameters
| Parameter | Typical Starting Range | Rationale & Key Considerations |
| pH | 6.5 - 8.0 | Enzyme activity and stability are highly pH-dependent. The stability of malonyl-CoA can also be affected by pH.[12] |
| Temperature | 25°C - 37°C | Balances reaction rate with enzyme stability. A reaction at 28°C has been reported for a heterologous system.[11] |
| Reducing Agents | 1-5 mM DTT | Prevents oxidative degradation of the THN product. |
| Malonyl-CoA | 50 µM - 500 µM | Ensure substrate is not limiting. The Km for malonyl-CoA for one THNS was reported as ~3.6 µM, suggesting saturation should be achievable at these concentrations.[7] |
Issue 3: Difficulty in Quantifying Yield Accurately
Inaccurate quantification can lead you to believe your yield is low when it might be acceptable.
-
Expertise & Experience: Both THN and its primary byproduct, flaviolin, should be monitored. A robust analytical method is crucial for accurate yield determination.
-
Troubleshooting Protocol:
-
Develop an HPLC Method: High-Performance Liquid Chromatography is the method of choice.
-
Column: A C18 reversed-phase column is suitable.[13]
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.[6]
-
Detection: Use a UV-Vis detector. Monitor at multiple wavelengths if possible, as THN and flaviolin will have different absorbance maxima. A fluorescence detector can also be used for higher sensitivity with appropriate excitation and emission wavelengths.[13][14]
-
-
Run Standards: Obtain or synthesize pure standards of both this compound and flaviolin to create calibration curves. This is essential for accurate quantification.
-
Calculate Total Yield: Your "true" yield should account for both the remaining THN and the amount that has oxidized to flaviolin. This will give you a better picture of the enzyme's productivity.
-
Experimental Workflow for Yield Quantification
Caption: Workflow for sample preparation and HPLC analysis.
References
-
Poudel, K. C., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 33(7), 948-957. [Link]
-
Poudel, K. C., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. National Center for Biotechnology Information. [Link]
-
Poudel, K. C., et al. (2023). Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. PubMed. [Link]
-
Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 8853-8858. [Link]
-
Request PDF: Enzymatic Synthesis of 1,3,6,8-Tetrahydroxynaphthalene Solely from Malonyl Coenzyme A by a Fungal Iterative Type I Polyketide Synthase PKS1. ResearchGate. [Link]
-
Ghimire, G. P., et al. (2008). Identification of a cryptic type III polyketide synthase (1,3,6,8-tetrahydroxynaphthalene synthase) from Streptomyces peucetius ATCC 27952. Molecules and Cells, 26(4), 362-367. [Link]
-
Shimizu, T., et al. (2017). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. International Journal of Molecular Sciences, 18(9), 1893. [Link]
-
Sajkowski, Ł., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]
-
Zhang, H., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 977059. [Link]
-
Sajkowski, Ł., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. National Center for Biotechnology Information. [Link]
-
InterPro Entry: Polyketide synthase, type III. EMBL-EBI. [Link]
-
Singh, V., et al. (2022). Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents. Current Topics in Medicinal Chemistry, 22(12), 1011-1025. [Link]
-
Chang, T. S. (2020). Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. Molecules, 25(12), 2754. [Link]
-
de la R-L, M. A., et al. (1995). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. Journal of Chromatography A, 708(1), 61-68. [Link]
-
Jäger, G., et al. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. Biotechnology for Biofuels, 10, 248. [Link]
-
Katsuyama, Y., & Ohnishi, Y. (2012). Type III Polyketide Synthases in Microorganisms. Methods in Enzymology, 515, 307-326. [Link]
-
Malonyl-CoA Terminology. Sustainability Directory. [Link]
-
Poudel, K. C., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology. [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Malonyl coenzyme A = 90 HPLC 108347-84-8 [sigmaaldrich.com]
- 6. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and characterization of the type III polyketide synthase 1,3,6,8-tetrahydroxynaphthalene synthase from Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 11. jmb.or.kr [jmb.or.kr]
- 12. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,3,6,8-Tetrahydroxynaphthalene (THN) Production
Introduction
Welcome to the technical support center for the enhanced recombinant production of 1,3,6,8-tetrahydroxynaphthalene (THN). THN is a key polyketide intermediate for a variety of valuable natural products, including fungal melanins, clinical therapeutics, and other meroterpenoids.[1] Its biosynthesis in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising route for sustainable and scalable production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the metabolic engineering of THN-producing strains.
The core of THN biosynthesis is catalyzed by a Type III polyketide synthase (PKS), often referred to as THN synthase (THNS).[2] This enzyme iteratively condenses five molecules of malonyl-CoA to form the THN aromatic core.[3][4] Therefore, successful production hinges on two primary factors: the efficient expression and activity of a functional THNS and a robust intracellular supply of the malonyl-CoA precursor. This guide will delve into the practical challenges and solutions related to these core requirements.
Section 1: The THN Biosynthetic Pathway
Understanding the metabolic route to THN is the first step in diagnosing production issues. The pathway is concise but is in direct competition with essential cellular processes for its primary building block.
The key enzymatic step is the conversion of malonyl-CoA to THN, catalyzed by a THN synthase (e.g., RppA from Streptomyces griseus).[3] This Type III PKS acts as a homodimer, channeling five malonyl-CoA units through a series of decarboxylation, condensation, and cyclization reactions to form the final polyketide product.[3][5][6]
Caption: Core biosynthetic pathway for THN production from acetyl-CoA.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during THN production experiments in a question-and-answer format.
Q1: My THN titer is very low or undetectable. What are the primary bottlenecks?
A1: Low THN titer is the most frequent challenge and can typically be traced back to one of three areas: insufficient precursor supply, suboptimal enzyme performance, or product/intermediate toxicity.
1. Insufficient Precursor (Malonyl-CoA) Supply: Malonyl-CoA is a critical node in cellular metabolism. It is the primary building block for fatty acid synthesis, which is essential for cell growth and membrane biogenesis.[7] Your heterologous THN pathway directly competes with this native, high-flux pathway.
-
Causality: The native cellular machinery is highly optimized to channel malonyl-CoA towards fatty acids. Without intervention, the introduced THN synthase may not be able to compete effectively for the limited pool of this precursor.
-
Troubleshooting Steps:
-
Overexpress Acetyl-CoA Carboxylase (ACC): The enzyme ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Overexpressing a native or heterologous ACC is often the most direct way to increase the overall malonyl-CoA pool.[8]
-
Downregulate Competing Pathways: The fatty acid synthesis (FAS) pathway is the main competitor. Downregulating key FAS genes (e.g., fabF, fabB) using CRISPRi or adding FAS inhibitors like cerulenin can redirect malonyl-CoA towards THN synthesis.[7] However, be aware that this can negatively impact cell growth and viability.
-
Engineer Orthogonal Pathways: A more advanced strategy involves creating a pathway for malonyl-CoA synthesis that is independent of the native ACC. This can be achieved by introducing a malonate transporter and a malonyl-CoA ligase, allowing the cell to produce malonyl-CoA directly from malonate supplied in the medium.[9]
-
2. Suboptimal THN Synthase (THNS) Performance: The expression level, solubility, and intrinsic activity of your chosen THNS are critical.
-
Causality: High-level expression of a heterologous protein can lead to the formation of inactive inclusion bodies, impose a metabolic burden on the host, and deplete resources needed for growth and production.[10][11]
-
Troubleshooting Steps:
-
Verify Protein Expression: After induction, run an SDS-PAGE on both soluble and insoluble cell fractions to confirm that your THNS is being expressed and, crucially, that it is in the soluble fraction.
-
Optimize Expression Conditions: If the protein is insoluble or expression is low, vary the induction conditions. Try a lower temperature (e.g., 18-25°C), a lower concentration of the inducer (e.g., IPTG), or switch to a weaker/tunable promoter system.
-
Codon Optimization: Ensure the DNA sequence of your THNS gene is optimized for the codon usage of your host organism (E. coli or S. cerevisiae). This can significantly improve translation efficiency.
-
Test Different THNS Homologs: Type III PKSs are found in many bacteria, fungi, and plants.[5] If one synthase performs poorly, test homologs from different species, as they may have better expression profiles or kinetic properties in your host.
-
3. Host Strain Health and Product Toxicity: Phenolic compounds, including THN, can be toxic to microbial hosts.[12][13] This toxicity can damage cell membranes, inhibit growth, and ultimately limit your final product titer.[12][14]
-
Causality: The accumulation of aromatic compounds can disrupt the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.[12][13] Some phenols can also induce an iron-dependent, ferroptosis-like cell death mechanism in E. coli.[15]
-
Troubleshooting Steps:
-
Monitor Cell Growth: Compare the growth curve (OD600) of your production strain post-induction with a control strain (e.g., carrying an empty vector). A significant growth defect in the production strain points to a metabolic burden or toxicity issue.
-
In Situ Product Removal: If toxicity is suspected, consider adding an organic overlay (e.g., dodecane) to the culture. Hydrophobic products like THN will preferentially partition into the organic phase, reducing their concentration in the aqueous medium and alleviating toxicity to the cells.
-
Use a More Robust Host: Consider engineering a host known for higher tolerance to phenolic compounds, such as Pseudomonas putida.
-
Caption: A logical workflow for troubleshooting low THN production titers.
Q2: My strain grows well initially, but production stops after a few hours and the culture broth turns dark brown/red. What is happening?
A2: This is a classic sign of THN instability and subsequent oxidation.
-
Causality: 1,3,6,8-tetrahydroxynaphthalene is highly susceptible to spontaneous air oxidation, especially under neutral or slightly basic pH conditions. This oxidation leads to the formation of highly colored, quinone-like compounds such as flaviolin.[3][4] While you are successfully producing THN, it is degrading in the culture medium before you can harvest it.
-
Troubleshooting Steps:
-
Control Culture pH: Maintain the culture pH in a slightly acidic range (pH 6.0-6.5) if your host organism can tolerate it. This can significantly slow the rate of auto-oxidation.
-
Harvest Earlier: Perform a time-course experiment and harvest samples at earlier time points (e.g., 12, 24, 36 hours post-induction) to find the point of maximum THN accumulation before significant degradation occurs.
-
Add Antioxidants: Supplementing the culture medium with a mild antioxidant like ascorbic acid can help protect the secreted THN from oxidation.
-
In-line Derivatization or Capture: In more advanced setups, consider co-expressing a downstream enzyme (e.g., a methyltransferase or glycosyltransferase) that immediately modifies THN into a more stable derivative.[16]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which host is better for THN production, E. coli or S. cerevisiae? A: Both hosts have distinct advantages and disadvantages.
-
E. coli : Offers rapid growth, simple genetic tools, and typically high protein expression levels. It is an excellent starting point for pathway prototyping. However, it can be more sensitive to phenolic compound toxicity and lacks the subcellular compartmentalization that can sometimes benefit pathway efficiency.[17]
-
S. cerevisiae : As a eukaryote, it possesses natural tolerance to lower pH and certain solvents.[18][19] Its ability to perform post-translational modifications can be beneficial for some PKS enzymes. However, it generally has slower growth rates and more complex genetic manipulation workflows compared to E. coli.[20][21][22] The choice often depends on the specific goals of the project and the tolerance of the chosen THNS enzyme to the host environment.
Q: How do I accurately measure the concentration of THN in my culture? A: High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Sample Preparation: Centrifuge your culture sample to pellet the cells. The THN is typically secreted, so you will analyze the supernatant. For intracellular analysis, cell lysis is required. Extract the supernatant or lysed cells with an equal volume of an organic solvent like ethyl acetate. Evaporate the solvent and resuspend the residue in your mobile phase (e.g., methanol).
-
Analytical Method: Use a C18 reverse-phase column. A common method involves a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: THN has a strong UV absorbance. Use a diode-array detector (DAD) or a UV detector set to a wavelength around 280-310 nm.
-
Quantification: You MUST use a standard curve generated from a pure, commercially available THN standard of known concentration to accurately quantify your product. Gas chromatography-mass spectrometry (GC-MS) can also be used, often after a derivatization step like silylation.[23][24]
Q: My expression plasmid seems to be unstable, leading to inconsistent results. What can I do? A: Plasmid instability is a common consequence of metabolic burden, where cells that lose the plasmid grow faster than plasmid-bearing cells.[25]
-
Maintain Antibiotic Selection: Always include the appropriate antibiotic in your growth medium to ensure plasmid retention.
-
Reduce Metabolic Load: Switch to a lower copy number plasmid. High copy numbers can dramatically increase the metabolic load.[25]
-
Genomic Integration: For stable, long-term production, the most robust solution is to integrate your pathway genes into the host chromosome.[25] This eliminates the need for antibiotic selection and ensures that every cell in the population contains the genetic construct.
Section 4: Data & Protocols
Table 1: Summary of Strategies to Improve Malonyl-CoA-Derived Polyketide Production
| Host Organism | Target Compound | Engineering Strategy | Fold Improvement | Reference |
| E. coli | Naringenin (Polyketide) | CRISPRi repression of cysH to increase PAPS (cofactor for ST) | 2.83-fold | [26] |
| A. oryzae | Curcumin (Polyketide) | Deletion of snfA and scap to increase malonyl-CoA supply | 6-fold | [27] |
| E. coli | Phloroglucinol (Polyketide) | Adaptive evolution for host tolerance | >2-fold | [15] |
| S. cerevisiae | Bioethanol | Disruption of competing ADH2 gene | 1.52-fold | [20] |
Protocol 1: General Protocol for THN Production in E. coli
-
Inoculation: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of your recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).
-
Scale-Up: Use the overnight culture to inoculate 50 mL of Terrific Broth (TB) medium (containing antibiotic) in a 250 mL baffled flask to an initial OD600 of 0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C. Add IPTG to a final concentration of 0.1 - 0.5 mM to induce the expression of the THN synthase.
-
Production: Incubate the culture at 25°C for 24-48 hours with shaking.
-
Harvesting & Extraction:
-
Take a 1 mL sample of the culture.
-
Centrifuge at 13,000 x g for 2 minutes to pellet the cells.
-
Transfer the supernatant to a new microfuge tube.
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge for 2 minutes to separate the phases.
-
Carefully transfer the top organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Analysis: Re-dissolve the dried extract in 100 µL of methanol and analyze by HPLC-UV as described in the FAQ section.
References
-
Dahal, D., & Yi, J. S. (2022). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Applied Sciences, 12(15), 7861. [Link]
-
Dahal, D., et al. (2022). Production of a Novel Tetrahydroxynaphthalene (THN) Derivative from Nocardia sp. CS682 by Metabolic Engineering and Its Bioactivities. Molecules, 27(19), 6653. [Link]
-
Singh, A., et al. (2021). Strategies to Improve Saccharomyces cerevisiae: Technological Advancements and Evolutionary Engineering. Journal of Pure and Applied Microbiology, 15(3), 1145-1160. [Link]
-
Kallscheuer, N., et al. (2020). Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis. Applied Microbiology and Biotechnology, 104(10), 4219-4232. [Link]
-
Heipieper, H. J., et al. (1991). Influence of phenols on growth and membrane permeability of free and immobilized Escherichia coli. Applied and Environmental Microbiology, 57(12), 3458-3463. [Link]
-
Yu, D., et al. (2012). Type III polyketide synthases in natural product biosynthesis. IUBMB Life, 64(4), 285-295. [Link]
-
ResearchGate. (n.d.). Metabolic constraints of recombinant protein production. [Link]
-
Shakya, G., et al. (2020). An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides. Frontiers in Plant Science, 11, 599859. [Link]
-
Ellis, T. (2021). Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production. Nature Communications. [Link]
-
İzol, E. (2023). Determination of Naphthalene Concentration in Honey a New Method using HS-GC/MS. KSÜ Tarım ve Doğa Dergisi, 26(6), 1184-1191. [Link]
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ResearchGate. (n.d.). Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. [Link]
-
Sales, E. R., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Molecules, 28(7), 2955. [Link]
-
Zhang, G. C., et al. (2016). Improvement of Ethanol Production in Saccharomyces cerevisiae by High-Efficient Disruption of the ADH2 Gene Using a Novel Recombinant TALEN Vector. Frontiers in Microbiology, 7, 1032. [Link]
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ResearchGate. (n.d.). Effect of honey phenolic compounds on the growth of E. coli. [Link]
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InterPro. (n.d.). Polyketide synthase, type III (IPR011141). [Link]
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Al-Sarayji, A. W., et al. (2024). Expanding the Horizons of Saccharomyces cerevisiae: Nutrition, Oenology, and Bioethanol Production. Fermentation, 10(2), 91. [Link]
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Biomatik. (2022). Recombinant Protein Production: Challenges and Opportunities. [Link]
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Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. [Link]
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Zhang, W., et al. (2021). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Chemical Science, 12(1), 295-301. [Link]
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Kealey, J. T., et al. (2005). Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae. FEMS Yeast Research, 5(6-7), 569-579. [Link]
-
Zhang, G. C., et al. (2016). Improvement of Ethanol Production in Saccharomyces cerevisiae by High-Efficient Disruption of the ADH2 Gene Using a Novel Recombinant TALEN Vector. Frontiers in Microbiology, 7, 1032. [Link]
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Ahmad, M., et al. (2019). Bioproduction of the Recombinant Sweet Protein Thaumatin: Current State of the Art and Perspectives. Frontiers in Bioengineering and Biotechnology, 7, 101. [Link]
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Cheng, Y., et al. (2024). Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction. Nature Communications, 15(1), 1541. [Link]
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Pfeifer, B. A., et al. (2002). Metabolic engineering of Escherichia coli for improved 6-deoxyerythronolide B production. Applied and Environmental Microbiology, 68(7), 3287-3292. [Link]
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Chemler, J. A., & Koffas, M. A. (2008). Exploiting the biosynthetic potential of type III polyketide synthases. Molecules, 13(7), 1434-1454. [Link]
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Kim, M. J., et al. (2021). Metabolic Engineering of Escherichia coli for Enhanced Production of Naringenin 7-Sulfate and Its Biological Activities. Frontiers in Bioengineering and Biotechnology, 9, 730638. [Link]
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Garms, S., et al. (2021). Overcoming Bottlenecks for Metabolic Engineering of Sesquiterpene Production in Tomato Fruits. Frontiers in Plant Science, 12, 686121. [Link]
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ATSDR. (1998). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US). [Link]
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ResearchGate. (n.d.). Strategies to Improve Saccharomyces cerevisiae: Technological Advancements and Evolutionary Engineering. [Link]
-
Wikipedia. (n.d.). Polyketide synthase. [Link]
-
Dahal, D., & Yi, J. S. (2022). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Applied Sciences, 12(15), 7861. [Link]
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Li, M., et al. (2024). Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. Molecules, 29(10), 2269. [Link]
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Government of Canada Publications. (n.d.). Analytical method for toxaphene in fish tissue. [Link]
-
ResearchGate. (n.d.). Recombinant protein production-associated metabolic burden reflects anabolic constraints and reveals similarities to a carbon overfeeding response. [Link]
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Stetter, T., et al. (2021). Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity. Frontiers in Microbiology, 12, 691316. [Link]
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Park, S. J., & Lee, S. Y. (2001). Construction of Efficient Platform Escherichia coli Strains for Polyhydroxyalkanoate Production by Engineering Branched Pathway. Metabolites, 11(11), 748. [Link]
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ResearchGate. (n.d.). Engineering amino acid-derived malonyl-CoA pathways to boost polyketide production in Yarrowia lipolytica. [Link]
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Technical Support Center: Troubleshooting Heterologous Expression of 1,3,6,8-Tetrahydroxynaphthalene (THN) Synthase
Welcome to the technical support center for the heterologous expression of 1,3,6,8-tetrahydroxynaphthalene (THN) synthase. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the expression of this Type III polyketide synthase (PKS). As a key enzyme in the biosynthesis of various valuable natural products, successful recombinant production of THN synthase is a critical step in many research and development pipelines.[1][2] This document provides in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format.
I. Understanding THN Synthase: A Primer
THN synthase is a fascinating enzyme that catalyzes the formation of 1,3,6,8-tetrahydroxynaphthalene, a core scaffold for many bioactive compounds.[1][2] It utilizes five molecules of malonyl-CoA as a starter substrate to generate the polyketide product.[1][2][3] The enzyme's activity can often be visually tracked, as its product, THN, can spontaneously oxidize to the reddish compound flaviolin.[1][3] Understanding this fundamental mechanism is crucial for diagnosing issues with its expression and activity.
The Catalytic Cycle of THN Synthase
Caption: The catalytic cycle of THN synthase, from substrate binding to product formation and subsequent oxidation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the heterologous expression of THN synthase. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
FAQ 1: I'm not seeing any expression of my THN synthase on an SDS-PAGE gel. What should I do?
This is a common and frustrating issue. The absence of a visible protein band at the expected molecular weight can stem from several factors, from the genetic construct to the expression conditions.
Causality Analysis:
-
Codon Bias: The genetic code is redundant, and different organisms have preferences for certain codons. Fungal genes, like that for THN synthase, often contain codons that are rare in common expression hosts like E. coli.[4] This can lead to translational stalling and truncated or non-existent protein expression.[4]
-
Transcriptional Issues: Problems with the promoter, incorrect vector construction, or mRNA instability can all prevent the successful transcription of the gene.[5][6]
-
Protein Degradation: The expressed THN synthase might be rapidly degraded by host cell proteases.
-
Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cell, leading to cell death before significant protein accumulation.[7]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting soluble but inactive THN synthase.
Protocol: Basic THN Synthase Activity Assay
This protocol is adapted from general synthase assays and the known reaction of THN synthase. [8][9][10][11][12]
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Malonyl-CoA (final concentration 50-200 µM)
-
Purified, soluble THN synthase (1-10 µg)
-
-
Initiate Reaction: Start the reaction by adding the enzyme.
-
Incubation: Incubate at a suitable temperature (e.g., 30°C) for 30-60 minutes.
-
Detection:
-
Visual: Look for the formation of a reddish/brown color, indicating the spontaneous oxidation of THN to flaviolin. [1] * Spectrophotometric: Quench the reaction (e.g., with acid) and extract the product with an organic solvent like ethyl acetate. Analyze the extract via spectrophotometry or HPLC to detect THN or flaviolin.
-
FAQ 4: My protein is in inclusion bodies. Is it worth trying to refold it?
Yes, refolding protein from inclusion bodies is a standard biochemical technique and can yield large amounts of active protein. [13][14][15][16]
General Refolding Workflow:
-
Isolate and Wash Inclusion Bodies: Lyse the cells and pellet the inclusion bodies. Wash extensively to remove contaminating proteins and lipids.
-
Solubilize: Resuspend the washed inclusion bodies in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to solubilize the aggregated protein.
-
Refold: Rapidly dilute the solubilized protein into a large volume of refolding buffer. This buffer typically contains additives to prevent re-aggregation, such as L-arginine or low concentrations of detergents.
-
Purify and Concentrate: Purify the refolded, active protein using standard chromatography techniques.
This process often requires significant optimization for each specific protein. [13][14]
III. Summary of Key Recommendations
| Problem | Primary Cause | Top Recommendation | Secondary Actions |
| No Expression | Codon Bias | Re-synthesize the gene with optimized codons for the host. | Verify construct sequence; try a different promoter/host. |
| Inclusion Bodies | High Expression Rate | Lower the induction temperature to 16-25°C and reduce inducer concentration. | Use a solubility tag (e.g., MBP); co-express chaperones. |
| No Activity | Misfolded Protein | Optimize protein expression for better in-vivo folding (see above). | Optimize assay conditions; consider in vitro refolding from inclusion bodies. |
This guide provides a starting point for troubleshooting the heterologous expression of THN synthase. The key to success is a systematic, logical approach to diagnosing and solving the challenges that arise.
References
-
Badet, T., Peyraud, R., & Giraud, T. (2017). Codon optimization underpins generalist parasitism in fungi. eLife, 6, e22472. [Link]
-
Shrestha, A., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 33(7), 936-943. [Link]
-
Kroken, S., et al. (2011). New insights into the formation of fungal aromatic polyketides. Toxins, 3(4), 351-373. [Link]
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Hao, D., et al. (2022). Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. Signal Transduction and Targeted Therapy, 7(1), 235. [Link]
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Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Membranes, 4(1), 74-89. [Link]
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Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies to optimize protein expression in E. coli. Current protocols in protein science, 76, 5.24.1-5.24.29. [Link]
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3H Biomedical. (n.d.). Citrate Synthase Assay (CS). Retrieved from [Link]
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Zhang, S., et al. (2021). Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica. Biotechnology for Biofuels, 14(1), 1-13. [Link]
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Rapid Novor. (2022). Why do Post-Translational Modifications Matter? Retrieved from [Link]
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Liu, B., et al. (2023). Research and Application of the Polyene Macrolide Antibiotic Nystatin. Molecules, 28(23), 7806. [Link]
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Shrestha, A., et al. (2023). Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. ResearchGate. [Link]
-
Badet, T., Peyraud, R., & Giraud, T. (2017). Codon optimization correlates with host range in fungal parasites. ResearchGate. [Link]
-
Wang, R., et al. (2022). Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326. Frontiers in Microbiology, 13, 876321. [Link]
-
De Bernardez Clark, E. (1998). Protein refolding for industrial processes. Current Opinion in Biotechnology, 9(2), 157-163. [Link]
- Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing.
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Oliveira, C., & Sauer, U. (2012). The importance of post-translational modifications in regulating Saccharomyces cerevisiae metabolism. FEMS Yeast Research, 12(2), 139-150. [Link]
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Kim, J., et al. (2014). The effects of the expression of terpene synthase and prenyltransferase. ResearchGate. [Link]
-
ScienCell Research Laboratories. (n.d.). Citrate Synthase Assay (CS). Retrieved from [Link]
-
Shrestha, A., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology. [Link]
-
Jia, B., & Jeon, C. O. (2016). Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications. Frontiers in Bioengineering and Biotechnology, 4, 34. [Link]
-
Navon, S., et al. (2017). Tuning of recombinant protein expression in Escherichia coli by manipulating transcription, translation initiation rates and incorporation of non-canonical amino acids. bioRxiv. [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
Bitesize Bio. (2024). Solved: Heterologous Gene Expression Problems. Retrieved from [Link]
-
Chen, Y., et al. (2018). Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products. Journal of the American Chemical Society, 140(40), 12678-12681. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 4(5), 149-166.
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Ghafouri, N., et al. (2023). Factors involved in heterologous expression of proteins in E. coli host. Molecular Biology Reports, 50(6), 5487-5503. [Link]
-
Bio-protocol. (2017). Refolding of Inclusion Body Proteins from E Coli. Retrieved from [Link]
- Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
-
Martin, B. T., et al. (2024). Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection. bioRxiv. [Link]
-
LaBella, A. L., et al. (2021). Signatures of optimal codon usage in metabolic genes inform budding yeast ecology. PLoS Genetics, 17(8), e1009768. [Link]
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-
He, J., et al. (2017). Post-translational modification of ATP synthase. ResearchGate. [Link]
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Zhou, Z., et al. (2016). Codon usage is an important determinant of gene expression levels largely through its effects on transcription. Proceedings of the National Academy of Sciences, 113(41), E6117-E6125. [Link]
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Burgess, R. R. (2009). Refolding solubilized inclusion body proteins. Methods in Enzymology, 463, 259-282. [Link]
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S. C. C. H. C. S. L. (2020). Codon optimization: a mathematical programing approach. Bioinformatics, 36(16), 4423-4430. [Link]
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Technical Support Center: Overcoming Precursor Limitations in Polyketide Synthesis
Welcome to the Technical Support Center for Polyketide Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate one of the most common bottlenecks in producing novel polyketides: precursor availability. This guide is structured to provide direct answers to common experimental challenges and conceptual questions, moving from immediate troubleshooting to strategic planning.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures. The guidance provided is designed to help you diagnose the root cause of the problem and implement a logical, step-by-step solution.
Q: My polyketide yield is low or non-existent. How do I determine if precursor limitation is the cause?
A: Low product titer is a frustratingly common issue. Before assuming a precursor bottleneck, it's crucial to systematically rule out other potential points of failure. The cause could be poor expression of your polyketide synthase (PKS), inactive enzymes, or a lack of necessary building blocks.
Causality-Driven Diagnosis: The logic is to first confirm that your enzymatic machinery is present and functional before concluding that it's starving for substrates. A functional PKS with no precursors will produce no polyketide, just as an inactive PKS will, so we must differentiate.
Diagnostic Workflow:
-
Confirm PKS Expression: The first step is to verify that your host organism is actually producing the PKS protein(s).
-
Protocol: Collect cell pellets from your expression culture and a negative control (e.g., host with an empty vector). Perform SDS-PAGE to look for protein bands of the expected molecular weight. For greater certainty, use a Western blot if your PKS is tagged (e.g., with His or FLAG tags).
-
Interpretation: If the PKS bands are absent or faint, the primary issue is protein expression or stability, not precursor supply. Focus on optimizing codon usage, promoter strength, or expression temperature before proceeding.
-
-
Test PKS Activity (If Possible): An in vitro assay is the most direct way to confirm your PKS is active.
-
Protocol: Prepare a cell-free lysate from your expression host. Add the purified PKS (if available) or the lysate to a reaction buffer containing all necessary precursors (e.g., acetyl-CoA, malonyl-CoA, methylmalonyl-CoA) and NADPH. Incubate and analyze the product formation via LC-MS.
-
Interpretation: If you detect the product in vitro but not in vivo, this strongly points towards an intracellular precursor limitation. The machinery works, but it lacks the necessary building blocks inside the cell.
-
-
Perform a Precursor Feeding Experiment: This is a powerful in vivo diagnostic test. By supplying a key precursor externally, you can see if it rescues production.
-
Protocol: Cultivate your PKS-expressing host. In the production phase, supplement the culture medium with a cell-permeable version of a required precursor (e.g., propionate to boost methylmalonyl-CoA pools, or a synthetic N-acetylcysteamine (SNAC) intermediate).[1]
-
Interpretation: A significant increase in polyketide yield after feeding strongly indicates that the availability of that specific precursor was a limiting factor.
-
The following diagram illustrates this logical troubleshooting flow.
Caption: Key metabolic targets for increasing malonyl-CoA supply.
Q: My PKS requires methylmalonyl-CoA. What are the best strategies for providing it in a host like E. coli or S. cerevisiae that doesn't naturally produce it?
A: This is a classic challenge for the heterologous production of complex polyketides like erythromycin or rapamycin. [2]Since most common lab hosts lack a native pathway, you must introduce one via metabolic engineering. The choice of pathway depends on the available substrate and potential metabolic cross-talk.
Engineered Pathways for Methylmalonyl-CoA Synthesis:
| Pathway | Key Enzyme(s) | Substrate(s) | Description & References |
| Propionyl-CoA Dependent | Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, ATP, Bicarbonate | This is a common and efficient route. It requires a source of propionyl-CoA, which can be generated from propionate feeding or by engineering pathways from threonine or odd-chain fatty acids. This pathway was successfully engineered into S. cerevisiae. [2] |
| Succinyl-CoA Dependent | Methylmalonyl-CoA Mutase & Epimerase | Succinyl-CoA (from TCA cycle) | This pathway leverages a central metabolite, which can be advantageous. However, it involves a complex B12-dependent mutase, which can be challenging to express functionally in some hosts. |
| Malonyl-CoA Dependent | Malonyl-CoA Mutase (MatB) | Malonyl-CoA | An alternative route that isomerizes the abundant precursor malonyl-CoA. This can be a straightforward way to generate the required extender unit if malonyl-CoA pools are high. [2] |
Experimental Protocol: Heterologous Expression of the PCC Pathway in S. cerevisiae
This protocol provides a general framework based on successful reports in the literature. [2]
-
Gene Sourcing & Codon Optimization: Obtain the genes for the alpha and beta subunits of a bacterial Propionyl-CoA Carboxylase (e.g., pccB and accA from Streptomyces coelicolor). Codon-optimize these sequences for expression in S. cerevisiae. This is critical for high-G+C bacterial genes. [2]2. Vector Construction: Clone the codon-optimized genes into a yeast expression vector (e.g., a 2μ high-copy plasmid) under the control of strong, constitutive promoters (e.g., pTEF1, pGPD1).
-
Yeast Transformation: Transform the expression vector into your host yeast strain that already contains the PKS gene cluster.
-
Cultivation & Induction: Grow the engineered yeast in a suitable medium. For production, supplement the medium with a source of the propionyl-CoA precursor, typically 1-5 mM sodium propionate.
-
Validation of Functionality: The ultimate validation is the production of your target methylmalonyl-CoA-derived polyketide. Analyze the culture broth and cell extracts by LC-MS to detect your product. A control strain containing the PKS but not the PCC pathway should produce no product, confirming the dependency on the engineered pathway.
References
-
Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. MDPI. Available at: [Link]
-
Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis. National Institutes of Health (PMC). Available at: [Link]
-
Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae. FEMS Yeast Research, Oxford Academic. Available at: [Link]
-
Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products. National Institutes of Health. Available at: [Link]
-
Research and Application of the Polyene Macrolide Antibiotic Nystatin. MDPI. Available at: [Link]
Sources
Safety Operating Guide
Understanding the Compound: Chemical Profile and Associated Hazards
As a Senior Application Scientist, it is my priority to provide you with comprehensive, scientifically-grounded guidance that extends beyond product specifications to ensure safety and operational excellence in your laboratory. This document outlines the essential procedures for the proper disposal of 1,3,6,8-Naphthalenetetrol, a crucial intermediate in fungal melanin biosynthesis.[1] Due to its chemical instability, careful handling and disposal are paramount.
This guide is structured to provide a deep, causal understanding of the necessary protocols, empowering you to manage this chemical waste stream responsibly and in accordance with the highest safety standards.
Key Chemical Characteristics:
-
Instability: this compound is chemically unstable and is known to readily oxidize, particularly when its downstream enzymatic pathway is inhibited.[1][3][4][5][6] This oxidation can lead to the formation of colored byproducts like flaviolin.[3][4][5][6] This reactivity is a primary consideration for its handling and disposal.
-
Physical State: It is typically a solid, and like many solids, it can pose a dust inhalation hazard if handled improperly.[7][8]
Inferred Potential Hazards:
Based on safety data for related compounds like 1,3-Dihydroxynaphthalene and Naphthalene, the following hazards should be assumed until specific toxicological data for this compound becomes available:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[7]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7] The toxicological properties have not been fully investigated.[7]
-
Aquatic Toxicity: Naphthalene, a related parent compound, is very toxic to aquatic life with long-lasting effects.[9] Therefore, it is crucial to prevent this compound from entering drains or waterways.
| Hazard Class | Inferred Risk | Mitigation Strategy |
| Acute Toxicity | May be harmful if ingested, inhaled, or in contact with skin.[7] Causes irritation to eyes, skin, and respiratory system.[7] | Handle in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE). |
| Chronic Toxicity | Long-term effects are not well-studied.[7] Naphthalene is suspected of causing cancer.[9] | Minimize all chemical exposures. Adhere to the principles of ALARA (As Low As Reasonably Achievable). |
| Environmental Hazard | Assumed to be toxic to aquatic organisms.[9] | Do not discharge to sewer or waterways.[8] Dispose of as hazardous chemical waste. |
| Chemical Reactivity | Unstable and prone to oxidation.[1] | Store away from oxidizing agents. Consider the potential for degradation when choosing a waste container. |
The Core of Safe Disposal: The Chemical Hygiene Plan
All laboratory activities, including waste disposal, must be conducted under the umbrella of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][11][12] Your institution's Chemical Hygiene Officer is a key resource for ensuring compliance.[11]
The disposal procedure for this compound must be explicitly incorporated into your laboratory's specific CHP. This ensures that all personnel are trained on the specific hazards and procedures.[13]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Management.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of waste containing this compound.
Prerequisites:
-
You must be trained on your institution's specific hazardous waste procedures and Chemical Hygiene Plan.[14]
-
All necessary Personal Protective Equipment (PPE) must be available and in good condition.
Required PPE:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves (inspect before use)
Protocol:
-
Waste Identification and Segregation:
-
Causality: The first step in proper hazardous waste management is accurate identification.[15] Because this compound is unstable and its toxicological profile is not fully known, it must be treated as hazardous waste.
-
Action: Designate a specific waste stream for this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips). Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[15]
-
-
Container Selection and Labeling:
-
Causality: Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling, transport, and disposal.[13][15]
-
Action:
-
Select a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
Label the container clearly with the words "Hazardous Waste."
-
List all chemical constituents, including "this compound" and any solvents or other chemicals present in the waste. Provide approximate percentages.
-
Indicate the date on which the first particle of waste was placed in the container (the "accumulation start date").[14]
-
-
-
Waste Accumulation:
-
Causality: Proper accumulation practices minimize the risk of spills, reactions, and exposure in the laboratory.
-
Action:
-
-
Final Disposal:
-
Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.[16]
-
Action:
-
Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Do NOT attempt to dispose of this compound down the drain or in the regular trash.[8][17] Drain disposal of this compound is prohibited due to its inferred aquatic toxicity and the general prohibition on disposing of reactive or non-characterized chemicals via sanitary sewers.[18]
-
-
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material to avoid generating dust.[7]
-
Place the material into your labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area.
-
By adhering to these scientifically-backed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
-
Material Safety Data Sheet - 1,3-Dihydroxynaphthalene,99+% . Cole-Parmer. Available at: [Link]
-
Safety Data Sheet: Naphthalene . Carl ROTH. Available at: [Link]
-
This compound | C10H8O4 | CID 440202 . PubChem. Available at: [Link]
-
Naphthalene - SAFETY DATA SHEET . PENTA. Available at: [Link]
-
Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 . PMC - NIH. Available at: [Link]
-
Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 . Journal of Microbiology and Biotechnology. Available at: [Link]
-
(PDF) Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 . ResearchGate. Available at: [Link]
-
Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 . PubMed. Available at: [Link]
-
Production of a Novel Tetrahydroxynaphthalene (THN) Derivative from Nocardia sp. CS682 by Metabolic Engineering and Its Bioactivities . PubMed. Available at: [Link]
-
Hazardous Waste . US EPA. Available at: [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . US EPA. Available at: [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety. Available at: [Link]
-
OSHA Laboratory Standard . Compliancy Group. Available at: [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health. Available at: [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information - NIH. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . YouTube. Available at: [Link]
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Personal protective equipment for handling 1,3,6,8-Naphthalenetetrol
A Researcher's Guide to Safely Handling 1,3,6,8-Naphthalenetetrol
Understanding the Risks: A Profile of this compound
This compound is an aromatic polyol. Based on the known hazards of related naphthalene compounds, we must assume it may possess similar hazardous properties. These potential risks include irritation to the skin, eyes, and respiratory tract.[1][2] More severe potential hazards, extrapolated from naphthalene, include flammability as a solid, suspicion of carcinogenicity, and high toxicity to aquatic life.[3][4][5][6][7]
Potential Health Effects:
-
Eye Contact: May cause irritation and potential damage.[1][2]
-
Inhalation: May irritate the respiratory tract.[1][2] High concentrations of related compounds can lead to more severe symptoms like headache, fatigue, and nausea.[8]
-
Chronic Exposure: Long-term exposure to similar compounds has been linked to more severe health effects, including potential carcinogenicity.[6][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[10] | Protects against splashes and airborne particles, preventing eye irritation and potential long-term damage.[10] |
| Hand Protection | Chemical-resistant gloves. Given the aromatic nature of the compound, nitrile or butyl rubber gloves are recommended. Always use two pairs of gloves ("double-gloving").[11] | Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[12] |
| Body Protection | A lab coat is mandatory for all procedures. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron or coveralls should be worn.[12][13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is necessary, especially when handling the powder form or when there is a potential for aerosol generation.[11] | Protects the respiratory system from inhaling harmful dust or vapors.[14] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the essential steps for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within the fume hood to avoid unnecessary movement and potential contamination of the lab space.
-
Emergency Preparedness: Locate the nearest emergency shower and eyewash station. Ensure a spill kit appropriate for solid chemical spills is readily accessible.
Handling the Compound
Caption: A streamlined workflow for the safe handling of this compound.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Minimize dust generation during this process.[1]
-
Dissolving: If the protocol requires a solution, add the solvent to the solid in a closed container to prevent splashing.
-
Post-Handling Decontamination: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Collection
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: A clear guide for the segregation of waste generated from handling this compound.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[16]
-
Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[17] The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.[17][18] If the container cannot be safely cleaned, it should be disposed of as hazardous solid waste.[17]
Labeling and Storage
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[19] Store waste containers in a designated, secondary containment area away from incompatible materials.[16]
Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office.[18]
Conclusion: A Culture of Safety
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring environmental responsibility. A proactive approach to safety is the cornerstone of innovative and successful research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dihydroxynaphthalene,99+%.
- Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene.
- Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene.
- New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Naphthalene.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2025). Safety Data Sheet: Naphthalene-d8.
- U.S. Environmental Protection Agency. (n.d.). Naphthalene.
- Merck Millipore. (n.d.). Safety Data Sheet: Naphthalene-D8.
- PENTA. (2024). Safety Data Sheet: Naphthalene.
- Fisher Scientific. (2025). Safety Data Sheet: 1,3-Dihydroxynaphthalene.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Covestro Solution Center. (n.d.). Information Resources - Document Downloads.
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
